molecular formula C10H12ClIN2O B1427773 N-(6-Chloro-5-iodopyridin-2-yl)pivalamide CAS No. 1346447-30-0

N-(6-Chloro-5-iodopyridin-2-yl)pivalamide

Cat. No.: B1427773
CAS No.: 1346447-30-0
M. Wt: 338.57 g/mol
InChI Key: IOESIFMWDWDCBU-UHFFFAOYSA-N
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Description

N-(6-Chloro-5-iodopyridin-2-yl)pivalamide: is a halogenated heterocyclic compound with the empirical formula C10H12ClIN2O and a molecular weight of 338.57 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms on a pyridine ring, which is further substituted with a pivalamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of halogenating agents such as iodine and chlorine, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production methods for N-(6-Chloro-5-iodopyridin-2-yl)pivalamide are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(6-Chloro-5-iodopyridin-2-yl)pivalamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and nucleophiles can be used under conditions that promote substitution.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogen atoms .

Scientific Research Applications

N-(6-Chloro-5-iodopyridin-2-yl)pivalamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-Chloro-5-iodopyridin-2-yl)pivalamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of halogen atoms may enhance its binding affinity to these targets .

Comparison with Similar Compounds

  • N-(2-Chloro-6-iodopyridin-3-yl)pivalamide
  • N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
  • N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide

Uniqueness: N-(6-Chloro-5-iodopyridin-2-yl)pivalamide is unique due to the specific positioning of the chlorine and iodine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to its analogs .

Properties

IUPAC Name

N-(6-chloro-5-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOESIFMWDWDCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192696
Record name Propanamide, N-(6-chloro-5-iodo-2-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-30-0
Record name Propanamide, N-(6-chloro-5-iodo-2-pyridinyl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(6-chloro-5-iodo-2-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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